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molecular formula C5H5ClF2O B139904 2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride CAS No. 128146-92-9

2,2-Difluoro-1-methylcyclopropane-1-carbonyl chloride

Cat. No. B139904
M. Wt: 154.54 g/mol
InChI Key: UGUAVPGPLGNTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208388

Procedure details

Gaseous ammonia is passed for 90 minutes into a stirred solution of 15.45 g (0.1 mol) of 2,2-difluoro-1-methyl-cyclopropane-carbonyl chloride in 80 ml of dioxane at 20° to 30° C. The resultant suspension is then evaporated to dryness under a water pump vacuum. The residue remaining is stirred with 50 ml of water, filtered off with suction and dried. In this manner, 11 g (81% of theory) of 2,2-difluoro-1-methyl-cyclopropyl-carboxamide in form of a solid substance of melting point 125°-127° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.45 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[F:2][C:3]1([F:10])[CH2:5][C:4]1([CH3:9])[C:6](Cl)=[O:7]>O1CCOCC1>[F:2][C:3]1([F:10])[CH2:5][C:4]1([C:6]([NH2:1])=[O:7])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
15.45 g
Type
reactant
Smiles
FC1(C(C1)(C(=O)Cl)C)F
Name
Quantity
80 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
The residue remaining is stirred with 50 ml of water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant suspension is then evaporated to dryness under a water pump vacuum
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC1(C(C1)(C)C(=O)N)F
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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